molecular formula C11H15N3O3 B14905763 1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine-2-carboxylic acid

1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine-2-carboxylic acid

Cat. No.: B14905763
M. Wt: 237.25 g/mol
InChI Key: QRUWMOYAQBOEGP-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C11H15N3O3. It is a white crystalline solid that is stable at room temperature and soluble in water and some organic solvents. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine-2-carboxylic acid can be synthesized through a multi-step process:

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-5-carboxylic acid
  • 1-methyl-1H-pyrazole-4-carboxylic acid
  • 2-methyl-2H-pyrazole-3-carboxylic acid

Uniqueness

1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine-2-carboxylic acid is unique due to its specific structure, which combines the pyrazole and piperidine rings with carboxylic acid functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(2-methylpyrazole-3-carbonyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C11H15N3O3/c1-13-8(5-6-12-13)10(15)14-7-3-2-4-9(14)11(16)17/h5-6,9H,2-4,7H2,1H3,(H,16,17)

InChI Key

QRUWMOYAQBOEGP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCCCC2C(=O)O

Origin of Product

United States

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